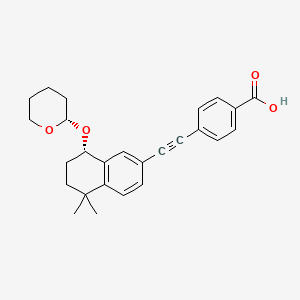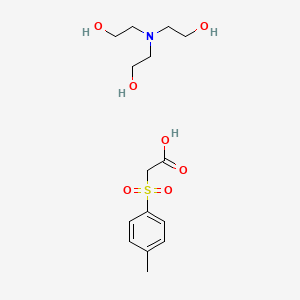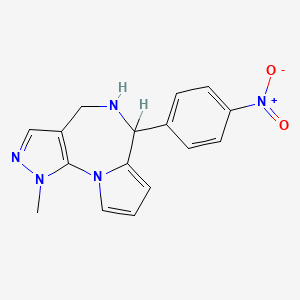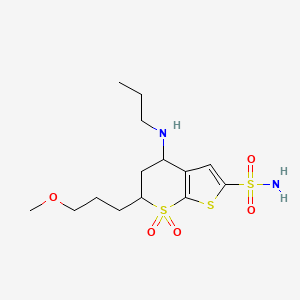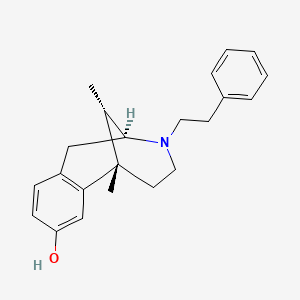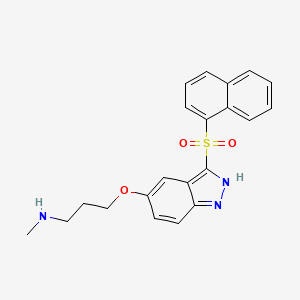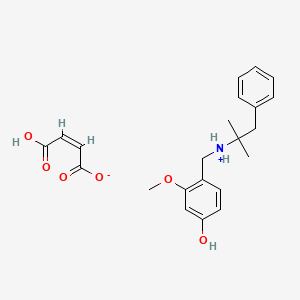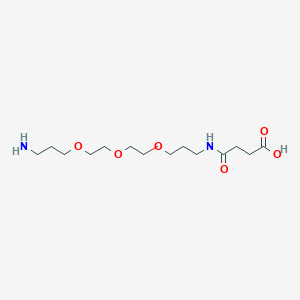
1-Amino-15-oxo-4,7,10-trioxa-14-azaoctadecan-18-oic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- is a polyether compound characterized by its flexible and hydrophilic nature. It is commonly used as an extended linker in solid-phase immunoassays due to its unique structural properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- typically involves the substitution of 4,7,10-trioxatridecane at positions 1 and 13 by an amino group and a 3-carboxypropanamido group, respectively . The reaction conditions often require a controlled environment to ensure the correct positioning of functional groups.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis likely involves large-scale organic synthesis techniques, including the use of automated synthesizers to ensure precision and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxypropanamido groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- has a wide range of scientific research applications:
Chemistry: Used as a linker in solid-phase synthesis and immunoassays.
Biology: Employed in the study of molecular interactions and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophilic nature.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- involves its ability to act as a flexible linker, facilitating the binding of various molecules in solid-phase immunoassays. The molecular targets and pathways involved include interactions with specific antibodies and antigens, enhancing the sensitivity and specificity of immunoassays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,13-diamino-4,7,10-trioxatridecanesuccinamic acid: A similar compound with comparable structural properties.
N-FMoc-N"-succinyl-4,7,10-trioxa-1,13-tridecanediaMine: Another related compound used in similar applications.
Uniqueness
4,7,10-Trioxa-14-azaoctadecan-18-oic acid, 1-amino-15-oxo- stands out due to its specific substitution pattern and its use as an extended linker in solid-phase immunoassays. Its hydrophilic nature and flexibility make it particularly valuable in applications requiring precise molecular interactions.
Eigenschaften
CAS-Nummer |
723312-72-9 |
|---|---|
Molekularformel |
C14H28N2O6 |
Molekulargewicht |
320.38 g/mol |
IUPAC-Name |
4-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C14H28N2O6/c15-5-1-7-20-9-11-22-12-10-21-8-2-6-16-13(17)3-4-14(18)19/h1-12,15H2,(H,16,17)(H,18,19) |
InChI-Schlüssel |
FRJNIHLOMXIQKH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CN)COCCOCCOCCCNC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


